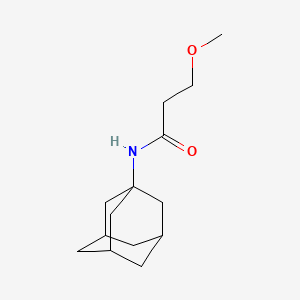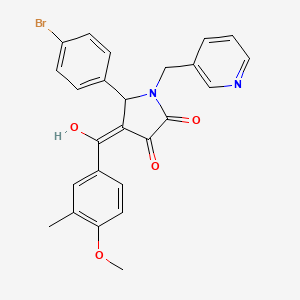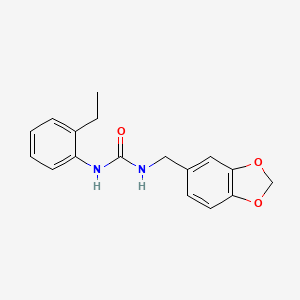![molecular formula C24H28N2O4 B5294035 N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5294035.png)
N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide, also known as A-438079, is a synthetic compound that has been extensively studied for its potential use as a selective antagonist of P2X7 receptors. P2X7 receptors are a class of purinergic receptors that are involved in various physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases.
Wirkmechanismus
N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide acts as a selective antagonist of P2X7 receptors by binding to the allosteric site of the receptor. P2X7 receptors are ionotropic receptors that are activated by the binding of ATP. The activation of P2X7 receptors leads to the opening of a pore in the cell membrane, allowing the influx of calcium ions and the release of pro-inflammatory cytokines. N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide inhibits the activation of P2X7 receptors by stabilizing the closed conformation of the receptor, thus preventing the opening of the pore and the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide has been shown to reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, in vitro and in vivo. N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide has also been shown to reduce pain behavior in animal models of neuropathic pain and to improve cognitive function in animal models of Alzheimer's disease. N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide has been shown to have no significant effect on the viability of cells or on the release of other cytokines, such as IL-6 and IL-10.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide has several advantages for lab experiments. It is a selective antagonist of P2X7 receptors, which allows for the specific inhibition of the receptor without affecting other purinergic receptors. N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide has also been shown to have no significant effect on the viability of cells or on the release of other cytokines, which reduces the potential for off-target effects. However, N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide has some limitations for lab experiments. It has a relatively short half-life in vivo, which requires frequent dosing to maintain effective concentrations. N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide also has poor solubility in water, which requires the use of organic solvents for in vitro experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide in vivo, including the determination of the optimal dosing regimen and the identification of potential drug interactions. Further studies are also needed to investigate the potential therapeutic applications of N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide in various diseases, including inflammation, pain, and neurodegenerative diseases. Finally, the development of more selective and potent P2X7 receptor antagonists may provide new opportunities for the treatment of these diseases.
Synthesemethoden
N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide is synthesized by the reaction of N-(4-methoxyphenyl)-4-isobutoxybenzamide with allylisocyanate, followed by the reaction with acetic anhydride. The final product is obtained after purification by column chromatography. The synthesis method has been optimized to achieve a high yield of the product and to minimize the formation of impurities.
Wissenschaftliche Forschungsanwendungen
N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide has been extensively studied for its potential use as a selective antagonist of P2X7 receptors. P2X7 receptors are involved in various physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases. N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide has been shown to inhibit the activation of P2X7 receptors and to reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, in vitro and in vivo. N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-isobutoxybenzamide has also been shown to reduce pain behavior in animal models of neuropathic pain and to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-5-14-25-24(28)22(15-18-6-10-20(29-4)11-7-18)26-23(27)19-8-12-21(13-9-19)30-16-17(2)3/h5-13,15,17H,1,14,16H2,2-4H3,(H,25,28)(H,26,27)/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDJCNLZDREQCJ-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-4-(2-methylpropoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5293955.png)
![{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5293963.png)

![methyl 4-[(3-{4-[(5-methyl-3-isoxazolyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5293969.png)

![6-({(2S,5R)-5-[(4-acetylpiperazin-1-yl)methyl]tetrahydrofuran-2-yl}methyl)pyridine-2-carbonitrile](/img/structure/B5293981.png)
![4-amino-2-(2-hydroxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5294003.png)

![1-allyl-2-[2-(2-methoxyphenyl)vinyl]-1H-benzimidazole](/img/structure/B5294018.png)
![3-{2-[(2-hydroxy-3-methylphenyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294022.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxyacetamide](/img/structure/B5294045.png)
![2-({2-ethoxy-4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5294056.png)

![5-[(sec-butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5294069.png)